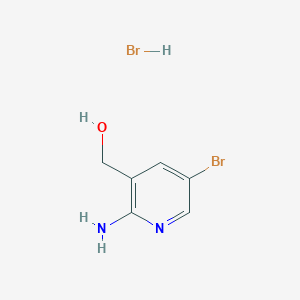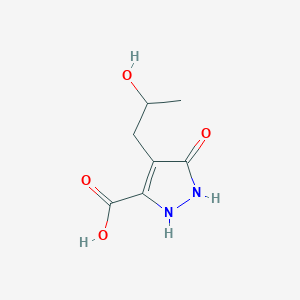
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Overview
Description
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is an organic compound with the molecular weight of 283.95 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development process and chemical production process . It is also an important intermediate for the synthesis of antibiotics or bioactive substances .
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine involves the addition of bromine to a solution of 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature. The reaction mixture is then stirred overnight .Molecular Structure Analysis
The IUPAC name of this compound is (2-amino-5-bromo-3-pyridinyl)methanol hydrobromide . The InChI code is 1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 283.95 . The compound is slightly soluble in water .Scientific Research Applications
Chemical Synthesis and Halogenation
A study by Canibano et al. (2001) explored the regioselective mono and dihalogenation of various substituted pyridines, including amino and hydroxymethyl-substituted variants, demonstrating the compound's role in regioselective chemical synthesis. The research indicated that amino and hydroxymethyl pyridines could undergo halogenation in high yields, highlighting the reactivity and selectivity of these substrates in chemical transformations (Canibano et al., 2001).
Polymer Science
Monmoton et al. (2008) reported the synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide and its derivatives. This work demonstrated the application of these compounds in creating new materials with potential uses in various fields, including electronics and drug delivery. The study provided insights into the reaction kinetics and structural characterization of the resulting polymers, showcasing the versatility of pyridine derivatives in polymer science (Monmoton et al., 2008).
Organic-Inorganic Hybrid Materials
Li et al. (2007) investigated the synthesis of organic-inorganic hybrid perovskites utilizing aminomethyl pyridine derivatives. By varying the substituent position on the pyridine ring, they obtained materials with different dimensional lead bromide frameworks. This research highlighted the compound's utility in developing novel materials with potential applications in optoelectronics and photovoltaics (Li et al., 2007).
Medicinal Chemistry
Wang et al. (2010) synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives starting from pyridine analogs for investigating their antitumor activities. The study emphasized the importance of pyridine derivatives in medicinal chemistry, showing how modifications in the pyridine core structure can lead to compounds with significant biological activities. This work provides a foundation for the development of new anticancer drugs with enhanced efficacy and selectivity (Wang et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Future Directions
As an organic synthesis intermediate and pharmaceutical intermediate, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide has potential applications in the synthesis of new antibiotics or bioactive substances . Its future directions would likely involve further exploration of its uses in these areas.
Properties
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYQOTWDYNOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657326 | |
| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-55-6 | |
| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)



![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)


